molecular formula C5H7IN2 B1273039 1-Aminopyridinium iodide CAS No. 6295-87-0

1-Aminopyridinium iodide

Cat. No.: B1273039
CAS No.: 6295-87-0
M. Wt: 222.03 g/mol
InChI Key: NDRLPYIMWROJBG-UHFFFAOYSA-M
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Description

1-Aminopyridinium iodide is an organic compound with the molecular formula C5H7IN2. It is a pyridine derivative and appears as a white crystalline powder with a faint ammonia-like odor. This compound is significant in organic synthesis and has various pharmaceutical applications .

Biochemical Analysis

Biochemical Properties

1-Aminopyridinium iodide plays a significant role in biochemical reactions, particularly in the synthesis of heterocycles and substituted pyridines. It is known to participate in homogeneous transition metal-catalyzed reactions, which are crucial for the formation of complex organic compounds . The compound interacts with enzymes and proteins, facilitating the formation of primary amines through aza-ylide intermediates . These interactions are essential for the synthesis of various pharmaceutical agents and organic materials.

Cellular Effects

This compound has notable effects on cellular processes. It influences cell function by modulating cell signaling pathways and gene expression. The compound’s interaction with cellular enzymes can lead to changes in cellular metabolism, affecting the overall metabolic flux within the cell . Studies have shown that this compound can alter the expression of specific genes, thereby impacting cellular growth and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound acts as an ammonia equivalent in the preparation of primary amines, which are vital for various biochemical processes . It can inhibit or activate enzymes, depending on the specific reaction conditions, leading to changes in gene expression and metabolic pathways . The binding of this compound to specific enzymes can result in the formation of stable complexes, which are crucial for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. The stability and degradation of the compound are critical factors in its long-term efficacy and application in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can facilitate normal biochemical reactions without causing adverse effects . At higher doses, this compound can exhibit toxic effects, leading to cellular damage and metabolic disruptions . Threshold effects are observed, where the compound’s efficacy plateaus, and further increases in dosage do not enhance its biochemical activity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity . The compound can influence metabolic flux, altering the levels of specific metabolites within the cell . These interactions are crucial for the compound’s role in organic synthesis and pharmaceutical applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target areas, enhancing its biochemical activity. The transport mechanisms are essential for the compound’s efficacy in various biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its biochemical effects precisely where needed within the cell.

Chemical Reactions Analysis

1-Aminopyridinium iodide participates in various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, hydriodic acid, and potassium carbonate. Major products formed from these reactions include primary amines and various heterocyclic compounds .

Comparison with Similar Compounds

1-Aminopyridinium iodide can be compared with other pyridine derivatives and iodide compounds. Similar compounds include:

    1-Amino-2,3-dimethylpyridine: Used in similar substitution reactions.

    1,1,1-Trimethylhydrazinium iodide: Another iodide compound with different reactivity.

    2-Chloro-1-methylpyridine iodide: Used in different synthetic applications.

What sets this compound apart is its ability to form aza-ylides, making it a versatile reagent in organic synthesis and pharmaceutical applications .

Properties

IUPAC Name

pyridin-1-ium-1-amine;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N2.HI/c6-7-4-2-1-3-5-7;/h1-5H,6H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRLPYIMWROJBG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978792
Record name 1-Aminopyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6295-87-0
Record name Pyridinium, 1-amino-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6295-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6295-87-0
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Record name 1-Aminopyridin-1-ium iodide
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Record name 1-aminopyridinium iodide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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